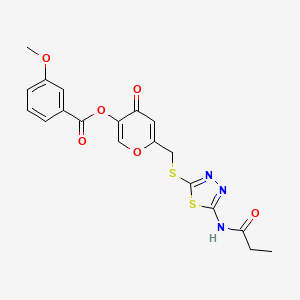

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate

Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a heterocyclic derivative featuring a 4H-pyran core esterified with a 3-methoxybenzoate group. The pyran ring is further functionalized with a thioether-linked 1,3,4-thiadiazole moiety bearing a propionamido substituent. This structure combines elements known for pharmacological relevance, including the thiadiazole ring (associated with antimicrobial and antitumor activity) and the methoxybenzoate ester (implicated in modulating solubility and bioavailability) .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., CAS 896019-04-8 and CAS 896017-15-5) offer insights into structure-activity relationships (SAR) .

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S2/c1-3-16(24)20-18-21-22-19(30-18)29-10-13-8-14(23)15(9-27-13)28-17(25)11-5-4-6-12(7-11)26-2/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCJELYHYXGSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that integrates multiple functional groups, including a pyran ring and a thiadiazole moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 549.61 g/mol. The key structural features include:

| Component | Description |

|---|---|

| Pyran Ring | A six-membered ring containing one oxygen atom, known for its role in various biological activities. |

| Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and one sulfur atom, associated with antimicrobial and anti-inflammatory properties. |

| Benzoate Group | An aromatic ring that can enhance lipophilicity and biological activity. |

Antimicrobial Properties

Research indicates that derivatives of thiadiazole often exhibit significant antimicrobial activity. The incorporation of the thiadiazole ring in this compound suggests potential effectiveness against various bacterial strains. For instance, studies have shown that similar compounds demonstrate notable antibacterial effects against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds have highlighted their potential as antitumor agents. For example, compounds containing thiadiazole structures have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, some derivatives have shown IC50 values indicating significant cytotoxicity, suggesting that modifications in the structure can enhance their effectiveness .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. This compound's structural components may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various thiadiazole derivatives, one compound demonstrated an IC50 value of 29 μM against the HeLa cell line, indicating strong cytotoxic activity. This suggests that the presence of both pyran and thiadiazole rings may synergistically enhance antitumor effects .

- Antimicrobial Screening : Another study focused on synthesizing and testing compounds similar to this compound found that these compounds exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : Structural modifications can influence binding affinity to specific biological targets, enhancing therapeutic efficacy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares a 4H-pyran-3-yl ester backbone with two closely related analogs:

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate (CAS 896019-04-8) .

4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS 896017-15-5) .

Key structural differences lie in the substituents on the ester group and the thiadiazole ring (Table 1).

Table 1: Structural and Molecular Comparison

*Note: The exact molecular formula of the target compound is inferred based on structural similarity to CAS 896019-04-8, differing only in the position of the methoxy group on the benzoate ring.

Substituent Effects

- Ester Group Variations: The 3-methoxybenzoate in the target compound lacks the electron-withdrawing chlorine atom present in CAS 896019-04-6. The 2-phenoxypropanoate group in CAS 896017-15-5 introduces a bulkier aromatic substituent, which could influence steric interactions in biological targets .

- Thiadiazole Substituents: The propionamido group (common to the target compound and CAS 896019-04-8) provides a flexible aliphatic chain, possibly favoring hydrogen bonding with enzymes.

Q & A

(Basic) What synthetic methodologies are validated for constructing the thiadiazole-pyran-benzoate scaffold in this compound?

The synthesis involves multi-step reactions:

- Thiadiazole formation : The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazides under acidic conditions. For example, thiosemicarbazide reacts with bromoacetyl derivatives in ethanol with glacial acetic acid to form thiazole intermediates .

- Pyran ring assembly : The 4H-pyran-3-yl moiety can be synthesized by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide, followed by condensation with aldehydes (e.g., 4-methoxybenzaldehyde) .

- Esterification : The final benzoate ester is formed via coupling the pyran-thiadiazole intermediate with 3-methoxybenzoic acid derivatives using coupling agents like DCC/DMAP or via nucleophilic acyl substitution .

(Advanced) How can reaction conditions be optimized to minimize by-products during the coupling of the thiadiazole and pyran intermediates?

Key parameters for optimization:

- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/glacial acetic acid mixtures improve cyclization efficiency .

- Catalyst selection : Use of NaH in toluene for deprotonation during heterocycle formation reduces side reactions, as demonstrated in analogous thiadiazole-triazole syntheses .

- Temperature control : Reflux at 65–80°C balances reaction kinetics and thermal stability of sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) isolates the target compound with >95% purity .

(Basic) What spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assign signals for the pyran ring (δ 5.8–6.2 ppm for C=O adjacent protons), thiadiazole (δ 7.1–7.5 ppm for aromatic protons), and benzoate methoxy group (δ 3.8 ppm) .

- FTIR : Confirm ester C=O (1720–1740 cm⁻¹), pyran-4-oxo (1650–1680 cm⁻¹), and thiadiazole C-S (650–700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of the benzoate group) .

(Advanced) How can computational modeling resolve discrepancies between experimental and predicted spectral data?

- DFT calculations : Optimize the molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or impurities .

- Molecular docking : Compare predicted binding poses (e.g., with fungal 14-α-demethylase, PDB:3LD6) to explain unexpected bioactivity trends. Adjust protonation states of the thiadiazole sulfur to refine docking scores .

(Basic) What preliminary biological assays are recommended to assess this compound’s antifungal potential?

- In vitro susceptibility testing : Use microbroth dilution (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus. Compare MIC values to fluconazole controls .

- Enzyme inhibition assays : Measure IC50 against recombinant 14-α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring lanosterol-to-ergosterol conversion .

(Advanced) How can structure-activity relationship (SAR) studies guide further modifications of this compound?

- Thiadiazole modifications : Replace the propionamido group with acetyl or benzoyl variants to evaluate steric effects on CYP51 binding .

- Benzoate substituents : Test electron-withdrawing groups (e.g., nitro) at the 3-methoxy position to enhance electrophilic interactions with the enzyme’s heme iron .

- Pyran ring substitution : Introduce methyl or halogen groups at the 6-position to modulate lipophilicity and membrane permeability .

(Basic) What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix interference : Serum proteins can bind to the ester group, requiring protein precipitation with acetonitrile prior to HPLC analysis .

- Detection limits : Use reverse-phase HPLC (C18 column, 250 nm UV detection) with a mobile phase of methanol/0.1% formic acid for sensitivity down to 0.1 µg/mL .

(Advanced) How do pH and temperature affect the stability of the ester linkage during in vitro assays?

- pH dependence : The benzoate ester hydrolyzes rapidly at pH >8.0. Use phosphate buffer (pH 7.4) for ≤24-hour stability .

- Thermal degradation : Store lyophilized samples at -20°C; aqueous solutions degrade by 15% after 48 hours at 25°C .

(Basic) What crystallographic data are available for related pyran-thiadiazole derivatives?

Single-crystal X-ray diffraction of analogs (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo-pyran-4-yl benzoate) confirms a planar pyran ring and dihedral angles of 85–90° between the thiadiazole and benzoate moieties .

(Advanced) How can metabolomic studies identify potential off-target effects of this compound?

- LC-MS/MS profiling : Screen for metabolites (e.g., hydrolyzed benzoate or oxidized thiadiazole) in hepatocyte incubations .

- Pathway analysis : Use KEGG databases to link metabolites to toxicity pathways (e.g., glutathione depletion via reactive sulfur species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.